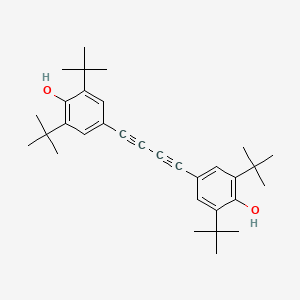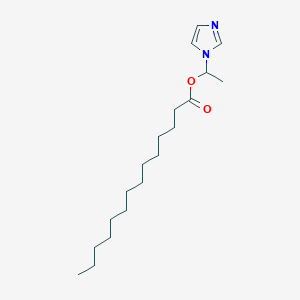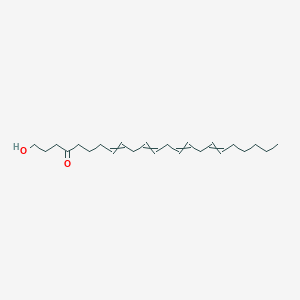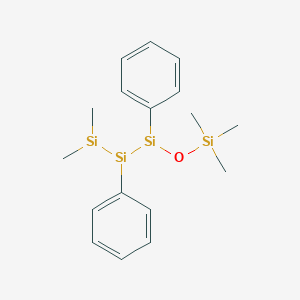
Phenol, 4,4'-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4,4’-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)- is a complex organic compound with the molecular formula C32H38O4. It is known for its unique structure, which includes a butadiyne linkage between two phenol groups, each substituted with tert-butyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)- typically involves the coupling of two phenol derivatives through a butadiyne linkage. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts to couple terminal alkynes. The reaction conditions often include the use of solvents like pyridine or dimethylformamide (DMF) and the presence of oxygen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
Phenol, 4,4’-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The butadiyne linkage can be reduced to a butane linkage using hydrogenation catalysts such as palladium on carbon.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: Quinones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Phenol, 4,4’-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
The mechanism of action of Phenol, 4,4’-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. The phenol groups can participate in hydrogen bonding and electron transfer reactions, while the butadiyne linkage provides rigidity and conjugation. These interactions can affect biological pathways and molecular stability .
類似化合物との比較
Similar Compounds
Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-: Similar structure but with a methylene linkage instead of a butadiyne linkage.
Phenol, 2,6-bis(1,1-dimethylethyl)-: Lacks the butadiyne linkage and has only one phenol group.
Uniqueness
Phenol, 4,4’-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)- is unique due to its butadiyne linkage, which imparts distinct electronic and structural properties. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
822411-39-2 |
|---|---|
分子式 |
C32H42O2 |
分子量 |
458.7 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[4-(3,5-ditert-butyl-4-hydroxyphenyl)buta-1,3-diynyl]phenol |
InChI |
InChI=1S/C32H42O2/c1-29(2,3)23-17-21(18-24(27(23)33)30(4,5)6)15-13-14-16-22-19-25(31(7,8)9)28(34)26(20-22)32(10,11)12/h17-20,33-34H,1-12H3 |
InChIキー |
XXNGCWIPNOHMCX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C#CC#CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14229587.png)
![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B14229591.png)
![3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14229597.png)


![2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro-](/img/structure/B14229608.png)
![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)

![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)



![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)
